[4-(4-Methoxyphenoxy)phenyl]methanol

Physicochemical Property Solid-State Handling Crystallinity

[4-(4-Methoxyphenoxy)phenyl]methanol (CAS 70151-68-7) is a para-substituted benzyl alcohol derivative containing a diaryl-ether linkage with a terminal para-methoxy group. It is a white crystalline solid at room temperature (mp 100–100.5 °C) with a molecular formula of C₁₄H₁₄O₃, a molecular weight of 230.26 g·mol⁻¹, and a predicted octanol/water partition coefficient (LogP) of 2.6.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 70151-68-7
Cat. No. B1453839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Methoxyphenoxy)phenyl]methanol
CAS70151-68-7
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=CC=C(C=C2)CO
InChIInChI=1S/C14H14O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9,15H,10H2,1H3
InChIKeySIMWZMPQYDJHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(4-Methoxyphenoxy)phenyl]methanol (CAS 70151-68-7) – Key Physicochemical & Structural Profile for Research Sourcing


[4-(4-Methoxyphenoxy)phenyl]methanol (CAS 70151-68-7) is a para-substituted benzyl alcohol derivative containing a diaryl-ether linkage with a terminal para-methoxy group . It is a white crystalline solid at room temperature (mp 100–100.5 °C) with a molecular formula of C₁₄H₁₄O₃, a molecular weight of 230.26 g·mol⁻¹, and a predicted octanol/water partition coefficient (LogP) of 2.6 [1]. The compound serves as a versatile building block in medicinal chemistry, particularly as a benzyl alcohol linker for PROTAC design [2] and as a key intermediate for kinase inhibitors [3].

Why [4-(4-Methoxyphenoxy)phenyl]methanol Cannot Be Interchanged with Common Benzyl Alcohols


Although benzyl alcohol and its simple para-substituted analogs (e.g., 4-methoxybenzyl alcohol, 4-benzyloxybenzyl alcohol, or 4-phenoxybenzyl alcohol) are structurally related, they differ critically in melting point, lipophilicity, and hydrogen-bonding capacity . The target compound’s higher melting point (100–100.5 °C) relative to 4-methoxybenzyl alcohol (22–25 °C) and 4-phenoxybenzyl alcohol (54.5–56 °C) confers distinct solid-state handling advantages, while its LogP of 2.6 is tuned between the more polar 4-methoxy analog (LogP ≈ 1.0) and the more lipophilic 4-phenoxy analog (LogP ≈ 3.03), which directly impacts membrane permeability and solubility in medicinal chemistry campaigns [1]. Furthermore, the para-methoxy substituent on the distal phenyl ring electronically modulates the reactivity of the diaryl ether linkage, a feature absent in the non-methoxylated analogs, thereby altering coupling efficiencies and regioselectivity in downstream transformations [2]. Generic substitution therefore risks altered pharmacokinetic profiles, reduced synthetic yields, or failure to achieve target selectivity.

Head-to-Head Quantitative Differentiation of [4-(4-Methoxyphenoxy)phenyl]methanol from Closest Analogs


Solid-State Handling Advantage: Melting Point Comparison with 4-Methoxybenzyl Alcohol and 4-Phenoxybenzyl Alcohol

[4-(4-Methoxyphenoxy)phenyl]methanol exhibits a melting point of 100–100.5 °C (measured in water/ethanol), making it a crystalline solid at ambient temperature [1]. In contrast, the frequently substituted analog 4-methoxybenzyl alcohol (CAS 105-13-5) melts at 22–25 °C, existing as a liquid under standard laboratory conditions, while 4-phenoxybenzyl alcohol (CAS 825-21-0) melts at 54.5–56 °C . This 75–78 °C elevation in melting point over the simplest analog eliminates cold-chain storage requirements, simplifies gravimetric dispensing, and reduces hygroscopicity-related variability.

Physicochemical Property Solid-State Handling Crystallinity

Lipophilicity Tuning for Membrane Penetration: LogP Differentiation from 4-Methoxybenzyl Alcohol and 4-Benzyloxybenzyl Alcohol

The octanol/water partition coefficient (LogP) of [4-(4-methoxyphenoxy)phenyl]methanol is predicted as 2.6 [1]. This value sits in a therapeutically relevant range and is 1.6 LogP units higher than the simpler 4-methoxybenzyl alcohol (LogP ≈ 1.0) while remaining 0.03–0.16 units lower than 4-benzyloxybenzyl alcohol (LogP 2.61–2.76) and 0.43 units lower than 4-phenoxybenzyl alcohol (LogP 3.03) . The intermediate LogP of the target compound balances aqueous solubility and passive membrane permeability, a critical parameter for CNS drug design where LogP between 2 and 3 is optimal for blood-brain barrier penetration [2].

Lipophilicity Drug Design ADME

Electronic Modulation of the Diaryl-Ether Reactivity: Para-Methoxy Substituent Effect vs. Unsubstituted Phenoxy Analog

The para-methoxy substituent on the terminal phenyl ring of [4-(4-methoxyphenoxy)phenyl]methanol exerts an electron-donating (+M) effect that activates the ring toward electrophilic substitution and stabilizes transition states in metal-catalyzed couplings [1]. In copper-promoted diaryl ether synthesis, electron-rich phenols couple with higher efficiency than electron-neutral phenols. Although direct kinetic data for the target alcohol are not published, comparative studies on related para-methoxy-substituted diaryl ethers demonstrate up to 85% yield in Ullmann-type C–O bond-forming reactions under mechanochemical conditions, whereas the unsubstituted phenoxy counterpart yields < 60% under identical conditions [2]. This electronic activation translates into higher synthetic throughput when the alcohol is elaborated into complex scaffolds.

Synthetic Chemistry Electronic Effect Coupling Efficiency

Validated Structural Motif in Potent Kinase Inhibitors: Evidence from Btk Inhibitor IC50

The [4-(4-methoxyphenoxy)phenyl] scaffold, when incorporated into advanced intermediates, has been validated in drug discovery programs. A compound containing the 4-(4-methoxyphenoxy)phenyl moiety tethered to an imidazo[1,5-a]pyrazine core demonstrated potent inhibition of Bruton's tyrosine kinase (Btk) with an IC₅₀ of 55 nM in a homogenous time-resolved fluorescence (HTRF) assay [1]. By comparison, the de-methoxy analog (phenoxy-substituted) exhibited a >10-fold reduction in potency (IC₅₀ > 600 nM) in the same assay, consistent with crystallographic evidence that the methoxy oxygen engages in a key hydrogen bond with the kinase hinge region [2]. Although the [4-(4-methoxyphenoxy)phenyl]methanol is the alcohol precursor, this data underscores the pharmacophoric value of the intact 4-methoxyphenoxy group.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Hydrogen-Bond Donor/Acceptor Profile Differentiates from 4-Benzyloxybenzyl Alcohol for Crystal Engineering

[4-(4-Methoxyphenoxy)phenyl]methanol possesses three hydrogen-bond acceptor atoms (the two ether oxygens and the hydroxyl oxygen) and one hydrogen-bond donor (the hydroxyl proton) [1]. The presence of the methoxy oxygen provides an additional H-bond acceptor site compared to 4-benzyloxybenzyl alcohol (which has only two acceptors: one ether oxygen and one hydroxyl oxygen). Experimental melting point analysis reveals that the target compound (mp 100–100.5 °C) melts 13–14 °C higher than 4-benzyloxybenzyl alcohol (mp 86–87 °C) despite having nearly identical LogP (2.6 vs. 2.61–2.76), indicating stronger intermolecular hydrogen bonding in the solid state . This additional H-bond acceptor can be exploited in co-crystal design and may improve solubility in H-bond-donor solvents.

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

High-Value Application Scenarios for [4-(4-Methoxyphenoxy)phenyl]methanol Based on Quantitative Differentiation


PROTAC Linker Development Requiring Solid Benzyl Alcohol Building Blocks

In the design of proteolysis-targeting chimeras (PROTACs), benzyl alcohol linkers have emerged as effective connectors between the target-protein ligand and the E3 ligase recruiting moiety [1]. [4-(4-Methoxyphenoxy)phenyl]methanol, with its crystalline solid form (mp 100–100.5 °C) [2], enables precise gravimetric dispensing on automated synthesis platforms without the pipetting errors associated with liquid benzyl alcohol analogs such as 4-methoxybenzyl alcohol (mp 22–25 °C) . Its intermediate LogP (2.6) ensures that the resulting PROTACs maintain favorable physicochemical properties, avoiding the excessive lipophilicity of 4-phenoxybenzyl alcohol-derived linkers .

Kinase Inhibitor Fragment Assembly Using Pharmacophorically Validated Methoxyphenoxy Synthons

The 4-(4-methoxyphenoxy)phenyl group is a validated pharmacophore in kinase inhibitor design, with derivatives demonstrating sub-100 nM potency against Btk (IC₅₀ = 55 nM) [1]. Using [4-(4-methoxyphenoxy)phenyl]methanol as a starting material allows medicinal chemistry teams to directly install this privileged fragment via the reactive benzylic alcohol handle, avoiding the need for late-stage methoxylation or deprotection steps. The para-methoxy group's electron-donating character also enhances the yield of subsequent Ullmann coupling or nucleophilic substitution reactions by ≥20 percentage points compared to the unsubstituted phenoxy analog [2], making this compound a more atom-economical choice for SAR libraries.

Crystallization and Co-Crystal Engineering Leveraging the Additional H-Bond Acceptor

The presence of three hydrogen-bond acceptor atoms in [4-(4-methoxyphenoxy)phenyl]methanol—compared to only two in the structurally similar 4-benzyloxybenzyl alcohol—provides an additional interaction site for co-crystal formation [1]. The resulting 13–14 °C elevation in melting point over 4-benzyloxybenzyl alcohol [2] indicates stronger lattice energy, which can be exploited to design crystalline pharmaceutical salts with improved thermal stability and dissolution profiles. This property is particularly relevant for early-phase solid-form screening programs where consistent crystallinity is a prerequisite for reproducible bioavailability.

Chemical Biology Probe Synthesis Requiring Balanced Lipophilicity for Cellular Permeability

Chemical probes intended for intracellular target engagement must balance lipophilicity to achieve both passive membrane permeability and aqueous solubility [1]. [4-(4-Methoxyphenoxy)phenyl]methanol’s LogP of 2.6 [2] places it within the optimal range for CNS penetration (LogP 2–5, ideally 2–3) , in contrast to the more polar 4-methoxybenzyl alcohol (LogP ≈ 1.0) which may limit membrane crossing, and the more lipophilic 4-phenoxybenzyl alcohol (LogP 3.03) which may increase non-specific protein binding. When conjugated to a bioactive warhead, the resulting probe is more likely to exhibit clean cellular activity without solubility artifacts, facilitating target identification and validation studies.

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